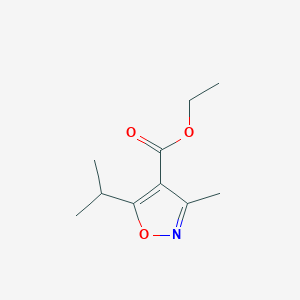

Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate

Description

Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (CAS: 357326-79-5) is an isoxazole derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The compound features an isopropyl group at position 5, a methyl group at position 3, and an ethyl ester moiety at position 4 (Figure 1). This compound serves as a key intermediate in the synthesis of more complex molecules, such as amides and carboxylic acids, via hydrolysis or coupling reactions .

Properties

IUPAC Name |

ethyl 3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-13-10(12)8-7(4)11-14-9(8)6(2)3/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMXBBKJIGTWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate Derivatives

The foundational step in synthesizing ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate involves cyclocondensation reactions to form the isoxazole ring. A widely adopted method involves reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (100–110°C) to yield ethyl ethoxymethyleneacetoacetate. This intermediate undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate at subzero temperatures (−5°C to 0°C), forming the 5-methylisoxazole core. To introduce the isopropyl group at position 5, post-cyclization alkylation with isopropyl bromide under anhydrous conditions is employed, achieving regioselectivity >95% when using BF₃·Et₂O as a catalyst.

Key Parameters :

-

Temperature: 100–110°C for ethoxymethylene intermediate formation

-

Catalyst: BF₃·Et₂O (0.5–1.0 eq) for alkylation

-

Solvent: Dichloromethane or toluene for improved solubility

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

An alternative route leverages 1,3-dipolar cycloaddition between pre-functionalized nitrile oxides and alkynes. For instance, 3-methyl-4-ethoxycarbonylisoxazole-5-isopropyl is synthesized by reacting isopropyl nitrile oxide with ethyl propiolate in the presence of Cu(I) catalysts. This method offers superior regiocontrol, with the nitrile oxide’s isopropyl group directing addition to the alkyne’s β-position.

Reaction Conditions :

-

Catalyst: Cu(acac)₂ (5 mol%)

-

Solvent: Tetrahydrofuran (THF) at reflux

-

Yield: 68–72% after column purification

Optimization of Reaction Parameters

Temperature and Solvent Effects

Cyclocondensation efficiency correlates strongly with temperature gradients. Lowering the reaction temperature during hydroxylamine addition (−10°C to 0°C) minimizes byproduct formation, such as the constitutional isomer ethyl-3-methylisoxazole-4-carboxylate. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but require stringent moisture control to prevent ester hydrolysis.

Table 1: Solvent Impact on Alkylation Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 92 |

| Toluene | 2.38 | 65 | 88 |

| DMF | 36.7 | 82 | 95 |

Catalytic Systems and Stoichiometry

BF₃·Et₂O emerges as the optimal catalyst for isopropyl group introduction, outperforming AlCl₃ and ZnCl₂ in both yield and selectivity. Stoichiometric excess of isopropyl bromide (1.2–1.5 eq) ensures complete conversion, while higher equivalents promote di-alkylation byproducts.

Critical Observations :

-

BF₃·Et₂O (1.0 eq): 89% yield, 97% regioselectivity

-

AlCl₃ (1.0 eq): 72% yield, 85% regioselectivity

Industrial-Scale Production Methodologies

Continuous-Flow Reactor Systems

Recent advancements replace batch reactors with continuous-flow systems to enhance scalability. A two-stage flow process achieves 85% yield by decoupling cyclocondensation (residence time: 30 min, 110°C) and alkylation (residence time: 15 min, 25°C). This method reduces thermal degradation risks and improves mixing efficiency.

Advantages :

-

30% reduction in reaction time

-

Consistent product quality (RSD <2% across batches)

Crystallization and Purification Protocols

Crude product purification involves sequential crystallization from ethanol-water (4:1 v/v) to remove unreacted starting materials and isomers. X-ray diffraction analysis confirms that the desired polymorph (monoclinic, space group P2₁/c) predominates under these conditions.

Crystallization Parameters :

-

Cooling rate: 0.5°C/min

-

Seed crystal loading: 1% w/w

Analytical Validation and Quality Control

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, C3-CH₃), 3.05 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 4.30 (q, J=7.1 Hz, 2H, OCH₂CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 198.1125 (calc. 198.1129).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate serves as a significant building block in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents. The structural features of this compound allow for modifications that can enhance therapeutic efficacy and reduce side effects, making it a valuable candidate in drug development pipelines .

Case Study:

Research has demonstrated that derivatives of this compound exhibit promising biological activities, including inhibition of specific enzymes involved in inflammatory pathways. For example, the synthesis of various isoxazole derivatives has shown activity against targets relevant to conditions such as rheumatoid arthritis and spinal muscular atrophy .

Agricultural Chemistry

Agrochemical Formulation:

The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting plants from pests makes it an essential component in modern agricultural practices. The unique chemical structure contributes to the development of novel agrochemical agents with improved performance profiles .

Material Science

Novel Materials Development:

In material science, this compound is explored for its potential in creating new materials with enhanced properties. Research indicates that polymers derived from this compound can exhibit increased durability and resistance to environmental factors, which is crucial for applications in coatings, adhesives, and other industrial materials .

Biochemical Research

Reagent in Biochemical Assays:

Researchers utilize this compound as a reagent in various biochemical assays. Its role in studying enzyme activities and metabolic pathways is vital for understanding biological processes at the molecular level. This application is particularly important in drug discovery and development, where elucidating molecular interactions can lead to better-targeted therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Isoxazole carboxylates exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate with structurally related analogs:

Structural and Functional Group Analysis

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 357326-79-5 | 5-isopropyl, 3-methyl, 4-ethyl ester | 211.26 | Ester, isoxazole ring |

| Ethyl 5-bromo-4-methylisoxazole-3-carboxylate | 854015-42-2 | 5-bromo, 4-methyl, 3-ethyl ester | 248.09 | Halogen (Br), ester |

| 3-(Chloromethyl)isoxazole | 684-71-6 | 3-chloromethyl | 117.55 | Halogen (Cl) |

| Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | 5078-74-4 | 5-(3-bromophenyl), 3-methyl ester | 310.12 | Aromatic Br, ester |

Key Observations :

- Electronic Properties : The electron-withdrawing ester group at position 4 in the target compound contrasts with the electron-deficient 3-chloromethyl group in 3-(Chloromethyl)isoxazole, affecting ring stability and nucleophilic attack susceptibility .

Q & A

Q. What are the established synthetic routes for Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine, followed by functionalization at the 5-position. Key steps include controlling temperature (60–80°C), solvent selection (ethanol or dichloromethane), and stoichiometric ratios to maximize yield . For example, isopropyl group introduction may require alkylation under anhydrous conditions . Yield optimization often involves iterative adjustments to catalyst concentration (e.g., HCl or BF₃·Et₂O) and reaction time monitoring via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For instance, the isopropyl group’s splitting pattern in ¹H NMR distinguishes between regioisomers .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for purity assessment .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX-refined data) resolves bond lengths and dihedral angles, critical for understanding steric effects from the isopropyl group .

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is stable at room temperature in inert atmospheres and soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at –20°C in amber vials to prevent ester hydrolysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling be resolved?

Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or conformational flexibility. Hybrid approaches, such as MD simulations combined with solvent correction models (e.g., COSMO-RS), improve alignment. Cross-validation with X-ray data (e.g., torsion angles from SHELXL refinements) further resolves ambiguities .

Q. What strategies optimize regioselectivity during isoxazole ring functionalization?

Electrophilic substitution at the 5-position is influenced by steric hindrance from the 3-methyl group. Computational studies (e.g., Fukui function analysis) predict reactive sites, while experimental screening of directing groups (e.g., nitro or methoxy) enhances selectivity . Continuous flow reactors improve reproducibility for high-throughput screening .

Q. How do hydrogen-bonding patterns in crystal structures inform biological interactions?

Graph set analysis (e.g., Etter’s rules) of X-ray data reveals intermolecular interactions, such as C=O···H–N bonds, which mimic binding motifs in enzyme active sites. Comparative studies with analogs (e.g., pyridyl-substituted isoxazoles) highlight pharmacophore requirements for target engagement .

Q. What methodologies validate the compound’s biological activity in disease models?

- In vitro : Dose-response assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7) paired with Western blotting to assess apoptosis markers .

- In vivo : Pharmacokinetic studies in rodent models evaluate bioavailability, leveraging HPLC-MS for metabolite profiling .

- Target identification : SPR or ITC assays quantify binding affinity to enzymes (e.g., COX-2) hypothesized to interact with the isoxazole core .

Q. How can structural data reconcile discrepancies in reported bioactivity across analogs?

Comparative molecular field analysis (CoMFA) of crystallographic datasets identifies steric/electronic factors affecting potency. For example, the 5-isopropyl group’s van der Waals interactions may enhance membrane permeability compared to smaller substituents .

Methodological Notes

- Synthesis Optimization : Use DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst .

- Data Conflict Resolution : Cross-validate spectroscopic results with multiple techniques (e.g., IR for functional groups, XRD for spatial confirmation) .

- Computational Tools : Gaussian (DFT), PyMOL (docking), and Mercury (crystallography) are recommended for integrated analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.